molecular formula C15H20N2O2S2 B2978883 N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-4-ethylbenzenesulfonamide CAS No. 873009-90-6

N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-4-ethylbenzenesulfonamide

Cat. No.: B2978883
CAS No.: 873009-90-6
M. Wt: 324.46
InChI Key: DUGAEAYYOWJIHC-UHFFFAOYSA-N
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Description

N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-4-ethylbenzenesulfonamide is a compound that belongs to the class of organic compounds known as thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a thiazole ring substituted at positions 2 and 4, as well as an ethylbenzenesulfonamide group. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Scientific Research Applications

N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-4-ethylbenzenesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: The compound is studied for its antimicrobial properties, making it a candidate for developing new antibiotics.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antitumor agent.

    Industry: It is used in the development of dyes, fungicides, and chemical reaction accelerators.

Mechanism of Action

Target of Action

The compound’s primary targets are Cyclin-dependent kinase 2 (CDK2) and Cyclin-A2 . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation . Cyclin-A2 is a protein required for the control of the cell cycle at the G1/S (start) and the G2/M (mitosis) transitions .

Mode of Action

It is known to interact with its targets, cdk2 and cyclin-a2 . The interaction with these targets could lead to changes in cell cycle regulation, potentially inhibiting cell proliferation .

Biochemical Pathways

The compound likely affects the cell cycle regulation pathway due to its interaction with CDK2 and Cyclin-A2 . These proteins play a crucial role in controlling the progression of cells through the cell cycle . Any changes in their activity could have downstream effects on cell proliferation and growth .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, which is a critical factor in its efficacy .

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its impact on cell cycle regulation . By interacting with CDK2 and Cyclin-A2, the compound could potentially inhibit cell proliferation . This could have implications in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

Preparation Methods

The synthesis of N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-4-ethylbenzenesulfonamide typically involves the reaction of 2,4-dimethylthiazole with an appropriate ethylating agent, followed by sulfonation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-4-ethylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazole derivatives with reduced functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles like amines or thiols.

Comparison with Similar Compounds

N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-4-ethylbenzenesulfonamide can be compared with other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole ring.

    Abafungin: An antifungal drug with a thiazole moiety.

    Bleomycin: An antineoplastic drug that includes a thiazole ring.

    Tiazofurin: Another antineoplastic drug with a thiazole structure.

What sets this compound apart is its unique combination of the thiazole ring with the ethylbenzenesulfonamide group, which may confer distinct biological activities and chemical properties .

Properties

IUPAC Name

N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S2/c1-4-13-5-7-14(8-6-13)21(18,19)16-10-9-15-11(2)17-12(3)20-15/h5-8,16H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGAEAYYOWJIHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NCCC2=C(N=C(S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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